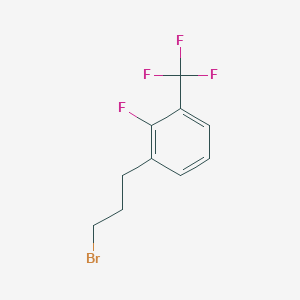![molecular formula C7H13ClF3N B13590383 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)
1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride, mixture of diastereomers, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoroethyl group and a cyclobutyl ring in its structure makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride typically involves the reaction of cyclobutyl derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group into the cyclobutyl ring. The resulting intermediate is then reacted with methanamine to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material suitable for various applications .
化学反応の分析
Types of Reactions
1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets .
類似化合物との比較
Similar Compounds
1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride: Similar structure but lacks the methanamine group.
2,2,2-trifluoroethyl trifluoromethanesulfonate: Contains the trifluoroethyl group but differs in the rest of the structure.
Uniqueness
1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride is unique due to the combination of the trifluoroethyl group and the cyclobutyl ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application .
特性
分子式 |
C7H13ClF3N |
|---|---|
分子量 |
203.63 g/mol |
IUPAC名 |
[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)3-5-1-6(2-5)4-11;/h5-6H,1-4,11H2;1H |
InChIキー |
OVFTWIQLAYRBLW-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1CN)CC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


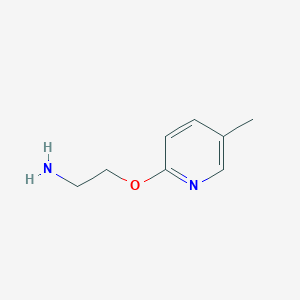
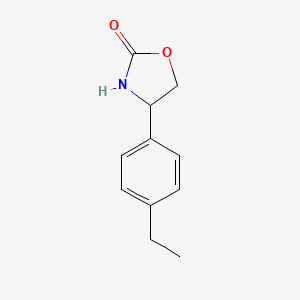
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
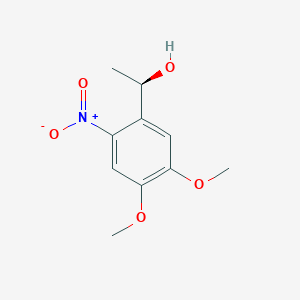
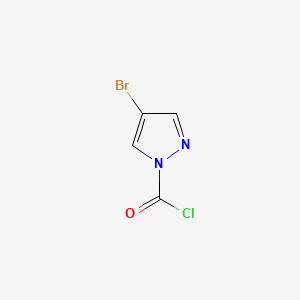
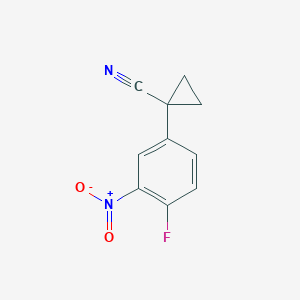
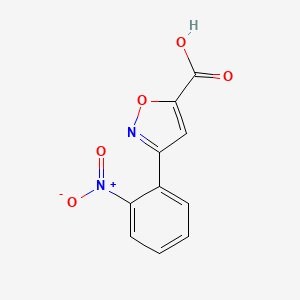
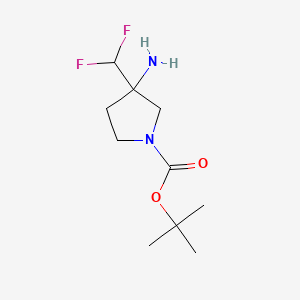

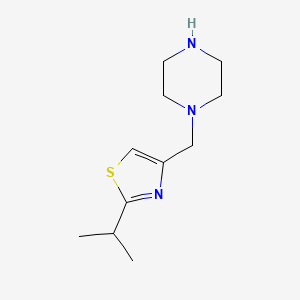
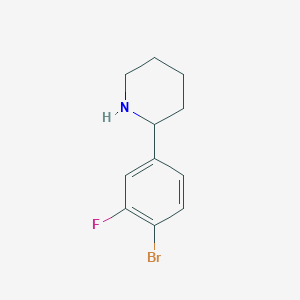
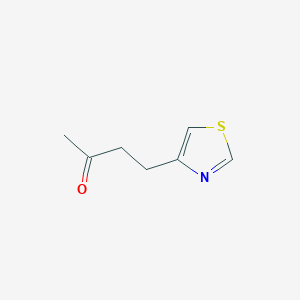
![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)
